Rizatriptan
Overview
Description
Rizatriptan is a medication used for the treatment of migraine headaches . It belongs to the group of medicines called triptans . It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Synthesis Analysis
Rizatriptan is synthesized via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .Molecular Structure Analysis
Rizatriptan has a molecular formula of C15H19N5 .Chemical Reactions Analysis
The oxidation of Rizatriptan Benzoate in an acid medium with the aid of a mild biocidal oxidant N-chloro-p-toluenesulfonamide, referred to as chloramine-T (CAT), has been studied . The kinetic experimental studies have led to the evaluation of stoichiometry, thermodynamic properties, and derivation of a rate equation .Physical And Chemical Properties Analysis
Rizatriptan has a molecular weight of 269.34 .Scientific Research Applications
Modulation of Pain Modulatory System
Rizatriptan, a serotonin 5-hydroxytryptamine receptor 1B/D agonist, has been shown to significantly reduce the expression of calcitonin gene-related peptide (CGRP) and cholecystokinin (CCK) in the periaqueductal gray (PAG) of a rat migraine model. This suggests that rizatriptan enhances the inhibition of pain signals through the endogenous pain modulatory system, offering effective migraine treatment (Yao et al., 2015).
Impact on Vestibular-induced Motion Sickness
A study found that rizatriptan reduces motion sickness induced by complex vestibular stimulation in migraineurs. This effect is linked to the drug's influence on serotonergic vestibular-autonomic projections, demonstrating a broader application beyond conventional migraine relief (Furman et al., 2010).
Analytical Methods for Estimation
Rizatriptan's analytical estimation in various forms, including pharmaceutical formulations and biological fluids, is essential for qualitative and quantitative determination. Techniques like UV spectrometry, HPLC, and LC-MS are used, underlining the drug's importance in scientific research and pharmaceutical development (Latha & Sailaja, 2018).
Liver Toxicity and Cellular Impact
A study on rizatriptan's cytotoxic effects revealed concentration-dependent liver toxicity in rat hepatocytes. The findings highlighted the role of oxidative stress and the importance of lysosomal and mitochondrial integrity in rizatriptan-induced cell injury, contributing to understanding its safety profile (Fard et al., 2016).
Development of Drug Delivery Systems
Rizatriptan has been formulated into various drug delivery systems like orally disintegrating tablets and buccal films. These formulations aim to enhance its bioavailability and patient compliance, especially in populations with difficulty swallowing, like children and the elderly (Tabbakhian et al., 2014).
Impact on Neural Tube Development
Research using chick embryos as a model indicated that rizatriptan significantly affected neural tube development. This study contributes to understanding the drug's safety and effects during embryonic development, highlighting the need for careful consideration in pregnant patients (Sayin et al., 2019).
Safety And Hazards
Rizatriptan may cause serious side effects. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It may cause serious side effects such as sudden and severe stomach pain and bloody diarrhea, cold feeling or numbness in your feet and hands, severe headache, blurred vision, pounding in your neck or ears, heart attack symptoms, high levels of serotonin in the body, or signs of a stroke .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRLSNUDGIQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023565 | |
Record name | Rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e-01 g/L | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Rizatriptan | |
CAS RN |
144034-80-0, 145202-66-0 | |
Record name | Rizatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rizatriptan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | RIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-180 °C, 178 - 180 °C | |
Record name | Rizatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rizatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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